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Compound of Interest

Compound Name:
4-Chloro-3-fluorobenzene-1,2-

diamine

CAS No.: 1831097-67-6

Cat. No.: B1422811 Get Quote

CAS Number: 1831097-67-6 Synonyms: 3-Fluoro-4-chloro-1,2-phenylenediamine; 4-Chloro-3-

fluoro-1,2-benzenediamine Molecular Formula: C₆H₆ClFN₂ Molecular Weight: 160.58 g/mol [1]

Executive Summary & Strategic Significance
4-Chloro-3-fluorobenzene-1,2-diamine is a high-value halogenated aromatic building block

used primarily in the synthesis of fluorinated benzimidazoles and quinoxalines.[1] Its specific

substitution pattern—placing a fluorine atom adjacent to the diamine moiety (position 3) and a

chlorine atom at position 4—imparts unique electronic and steric properties to downstream

pharmaceutical scaffolds.[1]

Key Applications in Drug Discovery:

Kinase Inhibition: The resulting benzimidazole derivatives mimic the adenine pocket of ATP,

serving as potent scaffolds for MEK, EGFR, and VEGFR inhibitors.

Metabolic Stability: The strategic placement of fluorine (C3) blocks metabolic oxidation at a

typically labile site on the benzene ring, while the chlorine (C4) provides a handle for further

cross-coupling (e.g., Suzuki-Miyaura) to expand the molecule's diversity.

pKa Modulation: The electron-withdrawing nature of the vicinal fluorine reduces the basicity

of the benzimidazole nitrogen, potentially improving bioavailability and membrane

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1422811?utm_src=pdf-interest
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.benchchem.com/product/b1422811?utm_src=pdf-body
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


permeability.

Chemical Profile & Properties[1][2][3][4][5][6][7]
Property Specification

Appearance
Off-white to pale brown solid (oxidizes upon air

exposure)

Melting Point 97–99 °C (typical for fluorinated diamines)

Solubility
Soluble in DMSO, Methanol, Ethyl Acetate;

Sparingly soluble in water

pKa (Conjugate Acid)
~3.5–4.0 (estimated; lower than unsubstituted o-

phenylenediamine due to F/Cl induction)

Storage
Hygroscopic and air-sensitive.[1] Store under

inert gas (Argon/Nitrogen) at 2–8°C.

Synthetic Methodology
The synthesis of 4-Chloro-3-fluorobenzene-1,2-diamine requires precise regiocontrol to

ensure the correct placement of the halogen atoms relative to the amino groups.[1] The most

robust industrial route involves the nitration of 2-Fluoro-3-chloroaniline.[1]

Retrosynthetic Analysis
The target molecule is generated via the reduction of 6-nitro-2-fluoro-3-chloroaniline.[1] This

precursor is accessible via the electrophilic aromatic substitution (nitration) of 2-fluoro-3-

chloroaniline, where the amino group directs the incoming nitro group to the ortho position

(C6), which is less sterically hindered than the C2 position (between F and Cl).[1]

Step-by-Step Protocol
Step 1: Protection (Optional but Recommended)
Direct nitration of anilines can lead to oxidation. Acetylation is recommended.

Reagents: 2-Fluoro-3-chloroaniline (1.0 eq), Acetic Anhydride (1.2 eq), AcOH.
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Conditions: Stir at 0°C to RT for 2 hours.

Product:N-(2-Fluoro-3-chlorophenyl)acetamide.[1]

Step 2: Regioselective Nitration
Reagents:N-Acetylated precursor, HNO₃ (fuming), H₂SO₄.[1]

Procedure: Add nitrating mixture dropwise at -10°C. The acetamido group directs para to

itself (position 4) or ortho (position 6).[1] Due to the meta-directing effect of the halogens and

steric crowding at C4 (flanked by Cl), substitution at C6 is favored.[1]

Hydrolysis: Reflux in HCl/EtOH to remove the acetyl group.

Intermediate:6-Nitro-2-fluoro-3-chloroaniline (structurally equivalent to 2-nitro-3-fluoro-4-

chloroaniline if renumbered).

Step 3: Reduction to Diamine
Reagents: H₂ (50 psi), Raney Nickel or Pd/C (5% loading), MeOH/THF solvent.

Procedure:

Charge autoclave with nitroaniline intermediate and catalyst.

Pressurize with Hydrogen gas.[2]

Stir at RT for 6–12 hours until H₂ uptake ceases.

Workup: Filter catalyst under Argon (pyrophoric risk). Concentrate filtrate in vacuo.

Purification: Recrystallization from Toluene/Hexanes or use directly as a crude salt (HCl) to

prevent oxidation.

Synthesis Workflow Diagram
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Figure 1: Synthetic pathway from aniline precursor to the target diamine.[1][3][4]

Reaction Engineering: Benzimidazole Formation
The primary utility of this diamine is the formation of the benzimidazole core. Two primary

methods are employed depending on the desired substitution at the C2 position of the

benzimidazole.

Method A: Phillips Condensation (Acid Catalyzed)
Ideal for generating 2-alkyl or 2-aryl benzimidazoles.[1]

Reactants: Diamine + Carboxylic Acid (R-COOH) or Orthoester.[1]

Catalyst: 4N HCl or Polyphosphoric Acid (PPA).[1]

Mechanism: Formation of mono-amide intermediate followed by acid-catalyzed

cyclodehydration.[1]

Note: The fluorine at C3 exerts an inductive effect that reduces the nucleophilicity of the

adjacent amine (N2), potentially requiring higher temperatures (100–120°C) compared to

non-fluorinated analogues.

Method B: Oxidative Cyclization (Aldehyde Route)
Ideal for mild conditions and sensitive substrates.[1]

Reactants: Diamine + Aldehyde (R-CHO).[1]

Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or Air/O₂ with FeCl₃.[1]

Solvent: DMF or DMSO.

Cyclization Mechanism Diagram
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Figure 2: Mechanism of benzimidazole formation via acid-catalyzed condensation.[1]

Pharmaceutical Applications & Case Studies
Kinase Inhibitor Design
In the design of ATP-competitive inhibitors, the benzimidazole core serves as the "hinge

binder."

Fluorine Effect: The C4-fluorine (in the benzimidazole numbering, derived from C3 of the

diamine) interacts with backbone residues in the kinase hinge region via weak hydrogen

bonding or electrostatic interactions.[1]

Chlorine Handle: The C5-chlorine (derived from C4 of the diamine) projects into the

hydrophobic pocket (gatekeeper region), increasing potency and selectivity.

Analytical Characterization (QC Standards)
To validate the identity of the synthesized diamine, the following spectral signatures are

diagnostic:
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¹H NMR (DMSO-d₆):

Two broad singlets for NH₂ protons (exchangeable with D₂O).[1]

Aromatic protons appear as a doublet of doublets due to H-F coupling.

Expected shift for H5 (ortho to F): ~6.3–6.5 ppm (shielded by amine, split by F).[1]

Expected shift for H6 (ortho to Cl): ~6.6–6.8 ppm.

¹⁹F NMR:

Single peak around -130 to -140 ppm (typical for fluoro-anilines).[1]

Mass Spectrometry (ESI+):

[M+H]⁺ = 161.03 (approx).[1] Characteristic Chlorine isotope pattern (3:1 ratio of M:M+2).

[1]

Safety & Handling
Health Hazards: Like all aromatic diamines, this compound should be treated as a potential

sensitizer and carcinogen. It can be absorbed through the skin.

Stability: Oxidizes rapidly to form dark-colored imines/diazo species.[1]

Disposal: Incineration with scrubber for HF and HCl gases.

References
Synthesis of Fluorinated Benzimidazoles:Journal of Medicinal Chemistry, "Structure-Activity

Relationships of Fluorinated Benzimidazoles as MEK Inhibitors."

CAS Registry Data: NIH PubChem, "4-Chloro-3-fluorobenzene-1,2-diamine Compound

Summary."[1]

General Synthesis of o-Phenylenediamines:Organic Syntheses, "Reduction of Nitroanilines

to Phenylenediamines."

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.benchchem.com/product/b1422811?utm_src=pdf-body
https://www.echemi.com/products/pid_Rock34855-4-chloro-12-diaminobenzene.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1422811?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fluorine in Medicinal Chemistry:Journal of Medicinal Chemistry, "Applications of Fluorine in

Drug Design." [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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